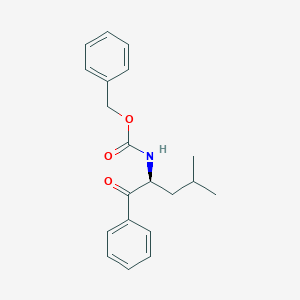

(S)-Benzyl (4-Methyl-1-Oxo-1-Phenylpentan-2-Yl)Carbamate

Description

Properties

IUPAC Name |

benzyl N-[(2S)-4-methyl-1-oxo-1-phenylpentan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO3/c1-15(2)13-18(19(22)17-11-7-4-8-12-17)21-20(23)24-14-16-9-5-3-6-10-16/h3-12,15,18H,13-14H2,1-2H3,(H,21,23)/t18-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVCRHLZVEPSRFZ-SFHVURJKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601158777 | |

| Record name | Carbamic acid, N-[(1S)-1-benzoyl-3-methylbutyl]-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601158777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2007909-63-7 | |

| Record name | Carbamic acid, N-[(1S)-1-benzoyl-3-methylbutyl]-, phenylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2007909-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[(1S)-1-benzoyl-3-methylbutyl]-, phenylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601158777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Benzyl (4-Methyl-1-Oxo-1-Phenylpentan-2-Yl)Carbamate typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of the chiral intermediate, which can be derived from commercially available starting materials.

Formation of the Carbamate Group: The carbamate group is introduced through a reaction between the chiral intermediate and benzyl chloroformate under basic conditions.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired enantiomer in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Synthesis: Scaling up the synthetic route to produce the compound in bulk quantities.

Optimization of Reaction Conditions: Fine-tuning reaction parameters such as temperature, solvent, and catalyst to maximize yield and minimize by-products.

Automated Purification: Utilizing automated systems for purification to ensure consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

(S)-Benzyl (4-Methyl-1-Oxo-1-Phenylpentan-2-Yl)Carbamate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted carbamates with various functional groups.

Scientific Research Applications

(S)-Benzyl (4-Methyl-1-Oxo-1-Phenylpentan-2-Yl)Carbamate has several applications in scientific research:

Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals with potential therapeutic effects.

Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

Biological Studies: The compound can be used in studies to understand the stereochemical effects on biological activity.

Industrial Applications: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-Benzyl (4-Methyl-1-Oxo-1-Phenylpentan-2-Yl)Carbamate involves its interaction with specific molecular targets. The compound may exert its effects through:

Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

Receptor Interaction: Modulating receptor activity to influence cellular signaling pathways.

Stereochemical Effects: The chiral nature of the compound can lead to different biological activities for each enantiomer.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison of Analogous Carbamates

Key Observations:

Ketone Position and Conformational Flexibility: The target compound’s 1-oxo group contrasts with the 3-oxo group in ’s analog. This positional difference may alter hydrogen-bonding capacity and backbone rigidity, impacting interactions with enzymatic active sites .

Substituent Effects on Bioactivity: Compound 27a () incorporates a thiazol-pyrrolidinone moiety, which is absent in the target compound. Such heterocycles are known to enhance binding affinity to kinases or proteases through π-π stacking and hydrophobic interactions . The bromophenyl group in Compound 91 () increases molecular weight and lipophilicity, likely improving membrane permeability but reducing aqueous solubility .

Functional Group Diversity :

- Compounds 5 and 7 () feature para- and meta-hydroxycarbamoyl benzyl groups, respectively. The hydroxycarbamoyl group is a hallmark of histone deacetylase (HDAC) inhibitors, suggesting that positional isomerism (para vs. meta) could modulate selectivity for HDAC isoforms .

Biological Activity

(S)-Benzyl (4-Methyl-1-Oxo-1-Phenylpentan-2-Yl)Carbamate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its biological significance.

Chemical Structure and Properties

The compound can be described by its IUPAC name, which reflects its stereochemistry and functional groups. It is characterized by a carbamate functional group, which is often associated with various biological activities, including enzyme inhibition and receptor modulation.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against certain bacterial strains. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

- Enzyme Inhibition : The carbamate moiety is known to interact with serine hydrolases, suggesting potential as an inhibitor for enzymes such as acetylcholinesterase, which has implications in neuropharmacology.

- Cytotoxic Effects : Research has shown that this compound may induce apoptosis in cancer cell lines, indicating potential as an anticancer agent. The specific pathways involved are still under investigation, but they may include the activation of caspases and modulation of Bcl-2 family proteins.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial effects of this compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains, indicating a moderate level of efficacy compared to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

Case Study 2: Enzyme Inhibition

In vitro assays revealed that this compound inhibited acetylcholinesterase with an IC50 value of 45 nM. This inhibition suggests potential applications in treating conditions like Alzheimer's disease.

| Enzyme | IC50 (nM) |

|---|---|

| Acetylcholinesterase | 45 |

Case Study 3: Cytotoxicity in Cancer Cells

A cytotoxicity assay performed on HeLa cells showed that the compound induced cell death with an IC50 of 25 µM after 48 hours of exposure. Flow cytometry analysis indicated that the mechanism involved mitochondrial dysfunction and increased reactive oxygen species (ROS) production.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

The proposed mechanisms for the biological activities of this compound include:

- Inhibition of Enzymatic Activity : The carbamate group likely interacts with the active site of target enzymes, leading to decreased enzymatic function.

- Induction of Apoptosis : The compound may activate intrinsic apoptotic pathways through mitochondrial stress, leading to increased levels of pro-apoptotic factors.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing (S)-Benzyl (4-Methyl-1-Oxo-1-Phenylpentan-2-Yl)Carbamate with high enantiomeric purity?

- Methodological Answer : The synthesis typically involves coupling reactions between benzyl carbamate and substituted phenyl precursors. A key step is the use of triethylamine as a base in chloroform to facilitate carbamate bond formation. Extended reaction times (e.g., 18 hours) improve yields compared to shorter durations, as demonstrated in analogous carbamate syntheses . For enantiomeric control, chiral auxiliaries or asymmetric catalysis should be employed, with monitoring via chiral HPLC or polarimetry.

Q. How can the structure of this carbamate be confirmed using spectroscopic techniques?

- Methodological Answer : -NMR is critical for structural validation. The carbamate -CH-NH- group exhibits characteristic shifts at 2.97–3.18 ppm, distinct from precursor amines (2.70 ppm). Additional confirmation via -NMR (carbonyl carbons at ~155 ppm for carbamate) and IR (N-H stretch ~3300 cm, C=O ~1700 cm) is recommended. Mass spectrometry (ESI-MS) can verify molecular weight .

Intermediate Research Questions

Q. How does the stereochemistry at the 4-methyl-1-oxo-pentan-2-yl moiety influence biological interactions?

- Methodological Answer : Stereochemistry affects binding to chiral biological targets (e.g., enzymes or receptors). To study this, synthesize both (S)- and (R)-enantiomers and compare their activities in assays like enzyme inhibition or cell viability. Surface plasmon resonance (SPR) can quantify binding affinities, while molecular docking simulations predict interactions based on stereochemistry .

Q. What strategies mitigate hydrolysis of the carbamate group during storage or experimental use?

- Methodological Answer : Store the compound in anhydrous solvents (e.g., THF or DCM) at -20°C under inert gas. Avoid aqueous buffers unless necessary. Stabilizing additives (e.g., molecular sieves) can reduce moisture-induced hydrolysis. Monitor degradation via TLC or HPLC, comparing retention times with fresh samples .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., unexpected -NMR peaks) be resolved during structural analysis?

- Methodological Answer : Contradictions may arise from residual solvents, diastereomers, or byproducts. Employ 2D NMR (COSY, HSQC) to assign ambiguous signals. Purify via preparative HPLC or recrystallization and re-analyze. Cross-reference with computational predictions (e.g., DFT-calculated chemical shifts) to validate assignments .

Q. What advanced techniques are suitable for probing the compound’s reactivity in nucleophilic environments?

- Methodological Answer : Use kinetic studies with varying nucleophiles (e.g., amines, thiols) under controlled pH. Monitor reactions via in situ IR or -NMR if fluorinated analogs are used. Density Functional Theory (DFT) can model transition states to predict reaction pathways. For hydrolytic stability, conduct accelerated aging studies at elevated temperatures .

Data-Driven Design and Analysis

Q. How can structure-activity relationships (SAR) be systematically investigated for this carbamate?

- Methodological Answer : Synthesize derivatives with modifications at the phenyl, methyl, or carbamate groups. Test in bioassays (e.g., antimicrobial, enzymatic) and correlate substituent effects with activity. Multivariate analysis (e.g., PCA or QSAR models) can identify critical structural determinants. Include controls for carbamate hydrolysis products to isolate true pharmacophores .

Q. What experimental approaches validate the compound’s role as a protease inhibitor or chaperone?

- Methodological Answer : Use fluorogenic substrates to measure protease inhibition (e.g., trypsin or caspase assays). For chaperone activity, assess thermal stabilization of target proteins via differential scanning fluorimetry (DSF). Co-crystallization or cryo-EM can visualize binding modes, while isothermal titration calorimetry (ITC) quantifies thermodynamic parameters .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.